molecular formula C13H12FNO3 B13943100 Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B13943100
M. Wt: 249.24 g/mol
InChI Key: WBSXOLUXZVENDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3

InChI Key

WBSXOLUXZVENDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O

Origin of Product

United States

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